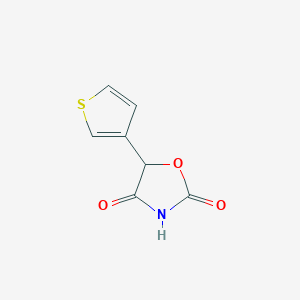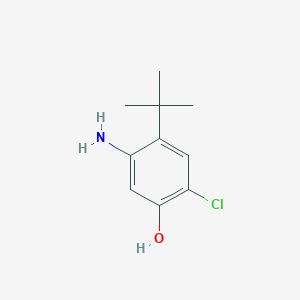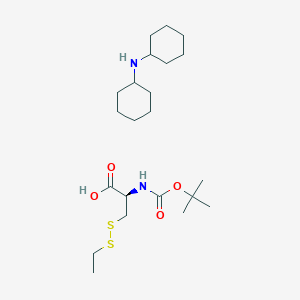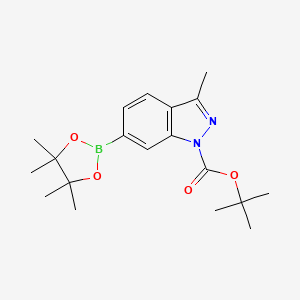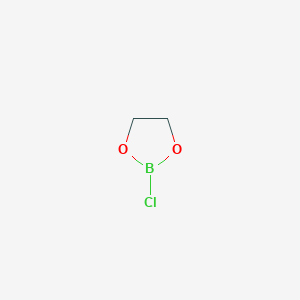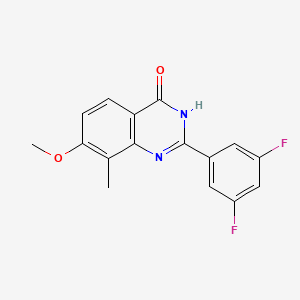
2-(3,5-Difluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone class. This compound is characterized by the presence of a quinazolinone core structure substituted with a 3,5-difluorophenyl group, a methoxy group at the 7th position, and a methyl group at the 8th position. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Substituents: The 3,5-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,5-difluorobenzene as a starting material. The methoxy group at the 7th position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate. The methyl group at the 8th position can be introduced through alkylation reactions using methyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify substituents on the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with different oxidation states, while substitution reactions may yield various substituted quinazolinones.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Modulation of Receptors: The compound may interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
2-(3,5-Difluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other quinazolinone derivatives such as 2-phenylquinazolin-4(1H)-one, 2-(4-fluorophenyl)-7-methoxyquinazolin-4(1H)-one, and 2-(3,5-dichlorophenyl)-8-methylquinazolin-4(1H)-one.
Uniqueness: The presence of the 3,5-difluorophenyl group, methoxy group at the 7th position, and methyl group at the 8th position makes this compound unique in terms of its chemical structure and potential biological activities.
Properties
CAS No. |
922520-31-8 |
|---|---|
Molecular Formula |
C16H12F2N2O2 |
Molecular Weight |
302.27 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-7-methoxy-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H12F2N2O2/c1-8-13(22-2)4-3-12-14(8)19-15(20-16(12)21)9-5-10(17)7-11(18)6-9/h3-7H,1-2H3,(H,19,20,21) |
InChI Key |
MPMZRDZHKGBHGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(NC2=O)C3=CC(=CC(=C3)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,3-dihydro-1H-inden-2-ylamino)carbonyl]benzoic acid](/img/structure/B8722401.png)
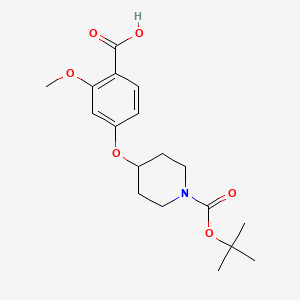
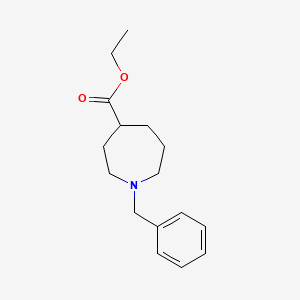
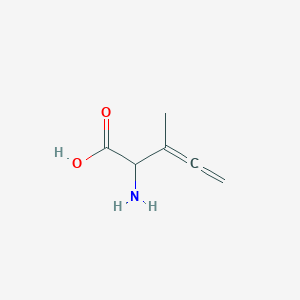
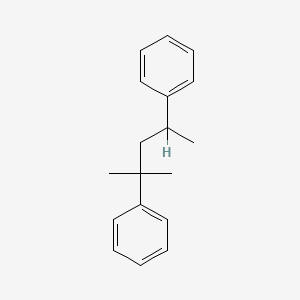
![tert-butyl (S)-3-chloro-7-isopropyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B8722430.png)
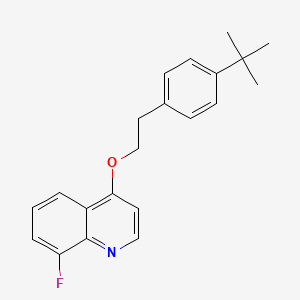
![ethyl 6-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8722436.png)
